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molecular formula C12H17BrN2O3 B8302267 Tert-butyl (2-((6-bromopyridin-3-yl)oxy)ethyl)carbamate

Tert-butyl (2-((6-bromopyridin-3-yl)oxy)ethyl)carbamate

Cat. No. B8302267
M. Wt: 317.18 g/mol
InChI Key: ADMJUNZHSHOPEF-UHFFFAOYSA-N
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Patent
US09085578B2

Procedure details

To a solution of tert-butyl(2-((6-bromopyridin-3-yl)oxy)ethyl)carbamate obtained in Reference Example 4 (1.20 g) in ethanol (25 mL) was added a 4M solution of hydrogen chloride in ethyl acetate (10 mL) at room temperature. The mixture was stirred at room temperature for 3 days, and the solvent was evaporated under reduced pressure. To the residue was added ethanol, the solvent was evaporated under reduced pressure, and the precipitated solid was collected by filtration to give the title compound (1.09 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 4
Quantity
1.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][O:10][C:11]1[CH:12]=[N:13][C:14]([Br:17])=[CH:15][CH:16]=1)(C)(C)C.[ClH:19]>C(O)C.C(OCC)(=O)C>[ClH:19].[ClH:19].[Br:17][C:14]1[N:13]=[CH:12][C:11]([O:10][CH2:9][CH2:8][NH2:7])=[CH:16][CH:15]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NCCOC=1C=NC(=CC1)Br)=O
Step Two
Name
Example 4
Quantity
1.2 g
Type
reactant
Smiles
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added ethanol
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
Cl.Cl.BrC1=CC=C(C=N1)OCCN
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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